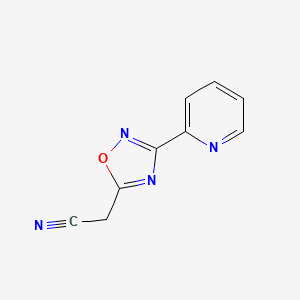

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitril

Übersicht

Beschreibung

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C9H6N4O and its molecular weight is 186.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Rutheniumkomplexen

Ruthenium(II)-Komplexe wurden unter Verwendung von Derivaten von 3-(Pyridin-2-yl)-1,2,4-triazin synthetisiert, die strukturell der fraglichen Verbindung ähneln. Diese Komplexe weisen einzigartige UV/Vis-Eigenschaften auf und haben potenzielle Anwendungen in der Medizin, insbesondere bei der Diagnose und Behandlung von Tumorerkrankungen .

Landwirtschaftliche biologische Aktivitäten

1,2,4-Oxadiazol-Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, die für die Landwirtschaft relevant sind. Sie wurden synthetisiert und auf ihre Wirksamkeit gegen Pflanzenkrankheiten untersucht, wobei sie eine moderate nematozide Aktivität und antifungale Eigenschaften zeigten. Bemerkenswert ist, dass bestimmte Derivate starke antibakterielle Wirkungen auf Krankheitserreger gezeigt haben, die Reispflanzen betreffen .

Biofilmproteinmessung

Derivate von Pyridin-2-yl-Verbindungen wurden bei der indirekten Messung der mikrobiellen Besiedlung in Biofilmen verwendet. Dies wird erreicht, indem der gesamte Proteingehalt extrahiert und gemessen wird, der von Mikroorganismen innerhalb des Biofilms stammt .

Synthese von N-Heterocyclen

Die fragliche Verbindung kann als Vorläufer für die Synthese verschiedener N-Heterocyclen verwendet werden. Diese Heterocyclen haben Anwendungen in der Pharmazie und können durch Reaktionen mit Ethylendiamin und 1,3-Diaminopropan synthetisiert werden .

Katalyse und Magnetisierung

Komplexe auf Basis von Pyridin-2-yl-Derivaten wurden auf ihre katalytischen Eigenschaften untersucht, insbesondere bei Sauerstoffentwicklungsreaktionen (OER) unter basischen Bedingungen. Darüber hinaus zeigen einige dieser Komplexe ein langsames Magnetisierungsrelaxationsverhalten, das in der Materialwissenschaft von Bedeutung sein könnte .

Photodynamische und photothermische Therapie

Die Strukturanaloga der Verbindung wurden in photodynamischen (PDT) und photothermischen (PTT) Therapien eingesetzt. Diese Therapien etablieren sich als wirksame Behandlungen für Krebs, bei denen Licht zur Aktivierung von therapeutischen Wirkstoffen eingesetzt wird .

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to exhibit a wide range of biological activities .

Pharmacokinetics

The molecular weight of the compound is 18617 g/mol, which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Action Environment

The compound is a solid at room temperature , suggesting it may be stable under standard storage conditions.

Biochemische Analyse

Biochemical Properties

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as carbonic anhydrase, which is crucial in regulating pH and CO2 transport in tissues . The interaction with carbonic anhydrase involves binding to the active site, thereby inhibiting its activity. Additionally, this compound has shown potential as an inhibitor of other enzymes involved in metabolic pathways, making it a candidate for therapeutic applications .

Cellular Effects

The effects of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been found to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Studies have shown that it can induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved. For example, its binding to carbonic anhydrase results in enzyme inhibition, while its interaction with certain kinases can lead to their activation . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in metabolite levels . Additionally, this compound can affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification .

Transport and Distribution

Within cells and tissues, (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. It has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biochemical effects .

Eigenschaften

IUPAC Name |

2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPBUCWFPVJOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

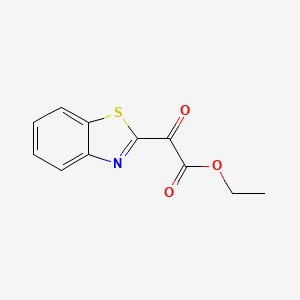

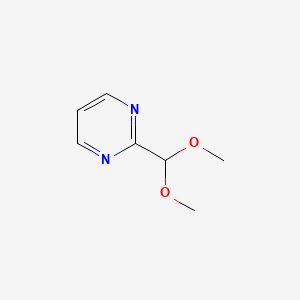

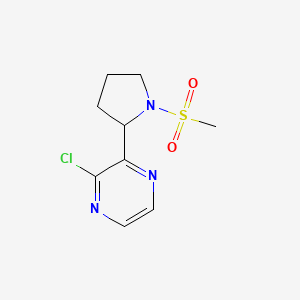

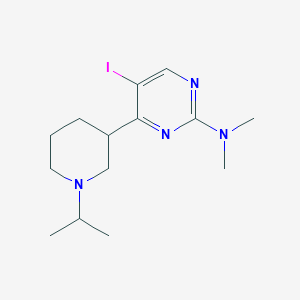

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)

![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)